trans-Caftaric acid, also known simply as caftaric acid, is a non-flavonoid phenolic compound predominantly found in grapes (Vitis vinifera). It plays a significant role in the coloration of white wines and is a product of the esterification of caffeic acid and tartaric acid. As a member of the class of compounds known as hydroxycinnamic acids, trans-caftaric acid is integral to understanding the chemistry of wine production and its subsequent effects on wine quality and stability.
trans-Caftaric acid is primarily sourced from grape juice and is present in all grape varieties. It is particularly abundant in raisins and can also be found in other plants such as common chicory (Cichorium intybus) and Eastern purple coneflower (Echinacea purpurea). Its presence in grape juice influences the oxidative processes during wine fermentation, impacting both flavor and color development.
The synthesis of trans-caftaric acid can occur naturally through enzymatic processes during grape maturation. In laboratory settings, it can be synthesized through the esterification of caffeic acid with tartaric acid under controlled conditions.
trans-Caftaric acid has a complex molecular structure that includes aromatic rings and hydroxyl groups. Its structural representation includes:
trans-Caftaric acid undergoes various chemical reactions, particularly oxidation and hydrolysis, which are crucial during wine production:
The mechanism by which trans-caftaric acid influences wine quality involves its role in oxidative reactions:
Research indicates that higher levels of trans-caftaric acid correlate with lower oxidative browning in wines, suggesting its protective role during fermentation.
Relevant analyses have shown that trans-caftaric acid retains significant bioavailability when ingested, evidenced by its detection in plasma following consumption.
trans-Caftaric acid has several scientific uses:
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